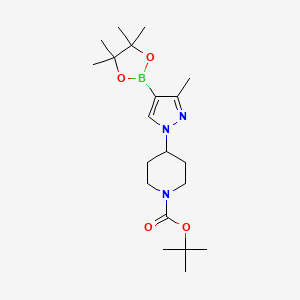

tert-Butyl 4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BN3O4/c1-14-16(21-27-19(5,6)20(7,8)28-21)13-24(22-14)15-9-11-23(12-10-15)17(25)26-18(2,3)4/h13,15H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDVIMODHITMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of inhibitors for various therapeutic enzymes and kinases.

Mode of Action

It is known that boronic acid derivatives like this compound can form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function.

Biochemical Pathways

Boronic acid derivatives are known to interact with various biochemical pathways depending on their specific targets.

Biological Activity

The compound tert-Butyl 4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (commonly referred to as TBT) is a complex organic molecule with potential biological activities that warrant investigation. This article reviews the biological activity of TBT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHBNO

- Molecular Weight : 358.25 g/mol

Structural Characteristics

TBT features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyrazole moiety and a dioxaborolane group. This unique structure is thought to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of TBT is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit protein kinases, which play critical roles in cell proliferation and survival.

Inhibition of Protein Kinases

Research indicates that TBT may inhibit several kinases involved in cancer progression. For instance, studies on related compounds have demonstrated potent inhibition of MPS1 kinase, which is implicated in the spindle assembly checkpoint during mitosis . This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.

Antiproliferative Activity

TBT has been evaluated for its antiproliferative effects in various cancer cell lines. In vitro assays have revealed that TBT exhibits significant cytotoxicity against human colon cancer (HCT116) cells, with an IC value comparable to other known inhibitors .

Case Studies

- Case Study: MPS1 Inhibition

- Case Study: Selectivity Profile

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 358.25 g/mol |

| IC (MPS1) | ~0.5 µM |

| Selectivity | Moderate over CDK2 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. It is particularly noted for its interactions with specific receptors and enzymes that are crucial in disease processes.

Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in inhibiting cancer cell proliferation. The findings indicated that modifications to the pyrazole moiety enhanced anti-cancer activity while reducing cytotoxicity to normal cells .

Organic Synthesis

tert-Butyl 4-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxaborolane group is particularly useful in cross-coupling reactions.

Case Study : Research published in Organic Letters demonstrated the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, yielding high-purity products with excellent yields . This highlights its utility in constructing carbon-carbon bonds essential for developing pharmaceuticals and agrochemicals.

Agricultural Chemistry

The compound’s properties have also been explored for potential applications in agrochemicals. Its ability to interact with plant growth regulators suggests it could be developed into a novel herbicide or pesticide.

Case Study : A field study conducted by agricultural scientists assessed the impact of formulations containing this compound on weed control efficacy. Results showed that it significantly reduced weed populations while promoting crop growth compared to standard treatments .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 877399-74-1

- Molecular Formula : C₁₉H₃₂BN₃O₄

- Molecular Weight : 377.29 g/mol

- Structure : Features a piperidine ring substituted at the 4-position with a 3-methyl-4-boronate pyrazole moiety and a tert-butyl carbamate (Boc) protecting group at the 1-position of piperidine .

Comparison with Structural Analogs

Heterocyclic Core Variations

Substituent Variations on Pyrazole

Impact :

Key Observations :

Pharmaceutical Utility

- The target compound is a critical intermediate in synthesizing kinase inhibitors (e.g., HS-1371) and quinoline derivatives, highlighting its role in necroptosis modulation and anticancer drug development .

- Piperazine analogs are utilized in cross-coupling reactions to generate biaryl systems for CNS-targeted therapies .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a three-step sequence starting from tert-butyl-4-hydroxypiperidine-1-carboxylate as the initial substrate. The process involves:

- Functionalization of the piperidine ring,

- Introduction of the pyrazole moiety,

- Installation of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

The overall yield reported for the three-step synthesis is approximately 49.9%.

Stepwise Preparation Details

Detailed Reaction Conditions and Mechanistic Insights

Miyaura Borylation Reaction:

The crucial step is the palladium-catalyzed borylation of the aryl iodide intermediate. Using bis(pinacolato)diboron as the boron source and potassium acetate as the base in 1,4-dioxane solvent at 80°C for 16 hours facilitates the replacement of the iodine atom with the pinacol boronate ester group. The catalyst system typically includes PdCl2(dppf)2·CH2Cl2 and additional dppf ligand to stabilize the palladium species and promote the reaction efficiency.Starting Material Preparation:

The iodinated pyrazole-piperidine intermediate is synthesized by coupling pyrazole derivatives with tert-butyl-4-hydroxypiperidine-1-carboxylate, followed by iodination at the pyrazole ring. This step is essential to introduce the reactive site for subsequent borylation.Purification:

Post-reaction workup involves solvent removal under reduced pressure, extraction with ethyl acetate, washing with water and brine to remove inorganic salts and impurities, drying over magnesium sulfate, and final purification by silica gel column chromatography using a gradient of ethyl acetate and hexanes. This ensures the isolation of the boronate ester with high purity suitable for further applications.

Summary Table of Key Reagents and Conditions

Research Findings and Analytical Confirmation

Spectroscopic Analysis:

The structure of the final product was confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy, verifying the successful incorporation of the boronate ester and the pyrazole-piperidine framework.Yield and Efficiency:

The overall yield for the three-step synthesis was reported as 49.9%, which is considered efficient for such a multi-step heterocyclic and organoboron compound synthesis.Application Relevance:

The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, highlighting the importance of reliable and reproducible preparation methods.

Additional Notes on Alternative Routes and Raw Materials

Alternative raw materials such as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can be used to access intermediates for the boronation step.

The use of palladium-catalyzed cross-coupling reactions remains the gold standard for installing the boronate ester moiety due to its selectivity and functional group tolerance.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

- Boronate ester formation : Reaction of a pyrazole precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions using isopropylmagnesium chloride as a base in tetrahydrofuran (THF) at 0°C to room temperature (75% yield reported) .

- Suzuki-Miyaura cross-coupling : Catalyzed by Pd(dppf)Cl₂·CH₂Cl₂ with Cs₂CO₃ in a toluene/water solvent system at 90°C (73% yield for coupling with aryl halides) .

- Boc deprotection : Acidic or catalytic hydrogenation conditions to remove the tert-butyl carbamate group for downstream functionalization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and boronate ester substitution.

- ¹¹B NMR : Validates the integrity of the boronate ester (δ ~30 ppm for sp²-hybridized boron) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects of the tert-butyl group and piperidine conformation .

- Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns.

Q. What are the critical storage and handling precautions?

- Moisture sensitivity : Boronate esters hydrolyze in aqueous environments; store under inert gas (N₂/Ar) at room temperature .

- Safety protocols : Use gloves/eye protection (H315/H319 hazards) and avoid ignition sources (P210 precaution) .

Advanced Research Questions

Q. How can competing side reactions during Suzuki coupling be minimized?

- Catalyst optimization : Use Pd(dppf)Cl₂·CH₂Cl₂ for enhanced stability and reduced homocoupling .

- Base selection : Cs₂CO₃ promotes transmetallation while minimizing protodeboronation .

- Solvent systems : Biphasic toluene/water mixtures improve solubility of organoboron and aryl halide substrates .

Q. What computational methods assist in predicting reactivity in cross-coupling reactions?

- DFT calculations : Model transition states to assess steric/electronic effects of the tert-butyl group on coupling efficiency .

- Molecular docking : Predict interactions if the compound is used as a pharmacophore in drug discovery (e.g., binding to kinase targets) .

Q. How do steric effects from the tert-butyl group influence reaction outcomes?

- Steric hindrance : Slows coupling kinetics; use elevated temperatures (90°C) or bulky ligands (e.g., SPhos) to mitigate .

- Crystallographic data : SHELX-refined structures reveal restricted rotation of the piperidine-Boc group, impacting regioselectivity .

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

- Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹¹B spectra to distinguish between boronate ester hydrolysis products and intact compounds .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous confirmation of connectivity .

Methodological Tables

Q. Table 1. Representative Suzuki Coupling Conditions

| Component | Details | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | |

| Base | Cs₂CO₃ (3.3 equiv) | |

| Solvent | Toluene:H₂O (2:1 v/v) | |

| Temperature | 90°C, 16 h | |

| Yield | 73% (post-column chromatography) |

Q. Table 2. Key Hazard Codes and Precautions

| Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves (P280) |

| H319 | Causes serious eye irritation | Use eye protection (P305+P351+P338) |

| H335 | May cause respiratory irritation | Ensure adequate ventilation (P261) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.